molecular formula C6H3BrF2IN B2501258 6-Bromo-3,4-difluoro-2-iodoaniline CAS No. 157727-60-1

6-Bromo-3,4-difluoro-2-iodoaniline

Cat. No.: B2501258
CAS No.: 157727-60-1
M. Wt: 333.902
InChI Key: HDYMHMVMESSXBO-UHFFFAOYSA-N
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Description

6-Bromo-3,4-difluoro-2-iodoaniline is a halogenated aniline derivative with the molecular formula C6H3BrF2IN It is characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-difluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes the halogenation of aniline to introduce bromine, fluorine, and iodine atoms at specific positions on the aromatic ring. The reaction conditions often involve the use of halogenating agents such as bromine, iodine, and fluorinating reagents under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-difluoro-2-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3,4-difluoro-2-iodoaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-difluoro-2-iodoaniline depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-3,4-difluoro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2IN/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYMHMVMESSXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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